![molecular formula C13H21N3 B1491639 1-Éthyl-3-(pipéridin-3-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole CAS No. 2098008-43-4](/img/structure/B1491639.png)

1-Éthyl-3-(pipéridin-3-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole

Vue d'ensemble

Description

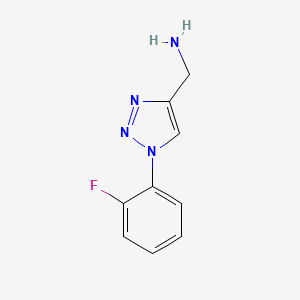

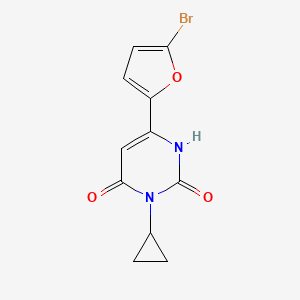

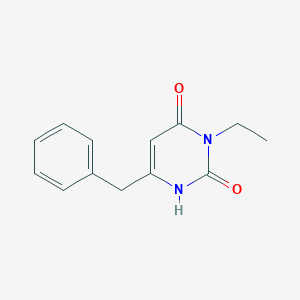

Pyrazoles, which include compounds like the one you mentioned, are a type of heterocyclic aromatic organic compound. They consist of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of a pyrazoline .Molecular Structure Analysis

The molecular structure of pyrazoles is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom bears a hydrogen atom (pyrrole type), and the other is a pyridine type nitrogen .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical and Chemical Properties Analysis

Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

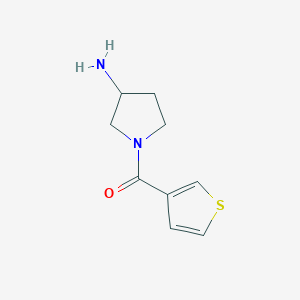

Applications anticancéreuses

Les dérivés de la pipéridine, y compris ceux contenant un cycle pyrazole, ont été utilisés de diverses manières comme agents anticancéreux . Ils peuvent inhiber la croissance des cellules cancéreuses et ont montré des résultats prometteurs dans des études in vitro et in vivo .

Applications antivirales

Des composés contenant un noyau pipéridine ont également été utilisés comme agents antiviraux . Ils peuvent interférer avec la réplication des virus, offrant un traitement potentiel pour diverses maladies virales .

Applications antipaludiques

Les dérivés de la pipéridine ont montré un potentiel en tant qu'agents antipaludiques . Ils peuvent inhiber le cycle de vie des parasites du paludisme, offrant une solution possible pour le traitement du paludisme .

Applications antimicrobiennes et antifongiques

Ces composés ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de micro-organismes nuisibles, offrant un traitement potentiel pour diverses maladies infectieuses .

Applications analgésiques et anti-inflammatoires

Des composés contenant un noyau pipéridine ont été utilisés comme agents analgésiques et anti-inflammatoires . Ils peuvent aider à soulager la douleur et à réduire l'inflammation, offrant des traitements potentiels pour diverses affections .

Applications anti-Alzheimer

Les dérivés de la pipéridine ont montré un potentiel en tant qu'agents anti-Alzheimer . Ils peuvent inhiber la progression de la maladie d'Alzheimer, offrant une solution possible pour le traitement de la maladie d'Alzheimer .

Applications antipsychotiques

Des composés contenant un noyau pipéridine ont également été utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques, offrant un traitement potentiel pour ces affections .

Mécanisme D'action

Target of Action

The compound belongs to the class of phenylpyrazoles . Compounds in this class often target protein kinases, which play crucial roles in signal transduction pathways within cells .

Biochemical Pathways

Given that it targets protein kinases, it’s likely that it affects signal transduction pathways within cells .

Result of Action

Modulation of protein kinase activity can have wide-ranging effects, including changes in cell growth, differentiation, and survival .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. For example, N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is classified as a highly flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Orientations Futures

The future directions in the field of pyrazole research involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Analyse Biochimique

Biochemical Properties

1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their activity and function.

Cellular Effects

The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Furthermore, 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can alter gene expression by affecting transcription factors and epigenetic modifications, leading to changes in the expression of genes involved in inflammation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . It also influences gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, such as changes in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The effects on metabolic flux and metabolite levels are significant, as they influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein and organic anion-transporting polypeptides (OATPs) . Additionally, it can bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization and accumulation of this compound within specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization within these compartments can affect its interactions with biomolecules and its overall efficacy . For example, nuclear localization can enhance its ability to modulate gene expression, while mitochondrial localization can influence cellular energy metabolism .

Propriétés

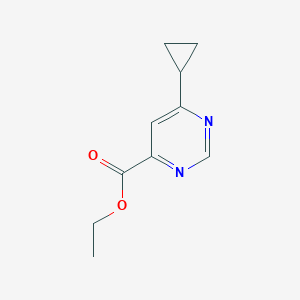

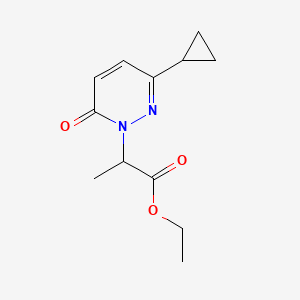

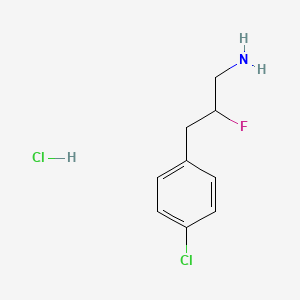

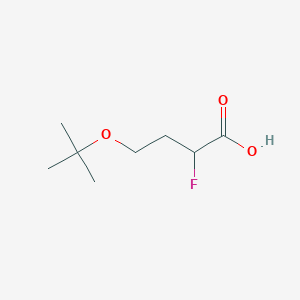

IUPAC Name |

1-ethyl-3-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h10,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXYMLFSQFTMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCC2)C(=N1)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)

![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)

![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)